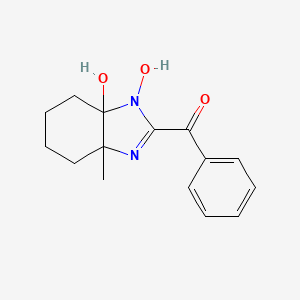![molecular formula C19H19N5O2 B15037449 3-(4-propoxyphenyl)-N'-[(E)-3-pyridinylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B15037449.png)
3-(4-propoxyphenyl)-N'-[(E)-3-pyridinylmethylidene]-1H-pyrazole-5-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-propoxyphenyl)-N’-[(E)-3-pyridinylmethylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazole ring, a pyridine moiety, and a propoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-propoxyphenyl)-N’-[(E)-3-pyridinylmethylidene]-1H-pyrazole-5-carbohydrazide typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the propoxyphenyl group and the pyridinylmethylidene moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Formation of Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
Introduction of Propoxyphenyl Group: The propoxyphenyl group can be introduced via a nucleophilic substitution reaction using 4-propoxyphenyl halides.
Addition of Pyridinylmethylidene Moiety: :
Properties
Molecular Formula |
C19H19N5O2 |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
3-(4-propoxyphenyl)-N-[(E)-pyridin-3-ylmethylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C19H19N5O2/c1-2-10-26-16-7-5-15(6-8-16)17-11-18(23-22-17)19(25)24-21-13-14-4-3-9-20-12-14/h3-9,11-13H,2,10H2,1H3,(H,22,23)(H,24,25)/b21-13+ |
InChI Key |
CFXRIYNSCANIFJ-FYJGNVAPSA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CN=CC=C3 |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2-chlorophenyl)-N'-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B15037367.png)
![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-[2-nitro-4-(trifluoromethyl)phenyl]acetohydrazide](/img/structure/B15037368.png)
![N'-{(E)-[3-ethoxy-4-(prop-2-en-1-yloxy)phenyl]methylidene}-2-[(4-nitrobenzyl)sulfanyl]acetohydrazide](/img/structure/B15037375.png)
![N-(2-chlorophenyl)-2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B15037376.png)
![N-[4-(benzyloxy)phenyl]-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide](/img/structure/B15037388.png)
![N'-[(E)-1-(4-fluorophenyl)ethylidene]-3-isopropyl-1H-pyrazole-5-carbohydrazide](/img/structure/B15037393.png)

![ethyl (2Z)-2-{[5-(4-chloro-2-nitrophenyl)furan-2-yl]methylidene}-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15037429.png)
![N-[(4Z)-1-benzyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-ylidene]naphthalen-1-amine](/img/structure/B15037437.png)
![Di-tert-butyl [4-(diphenylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]propanedioate](/img/structure/B15037440.png)
![Methyl 2-({[2-(3,4-dichlorophenyl)quinolin-4-yl]carbonyl}amino)-5-(diethylcarbamoyl)-4-methylthiophene-3-carboxylate](/img/structure/B15037448.png)
![N'-[(1E)-1-(naphthalen-2-yl)ethylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B15037457.png)
![3-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}-1-(4-propoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B15037461.png)
![(2Z,5Z)-3-cyclohexyl-5-{4-[(4-fluorobenzyl)oxy]benzylidene}-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B15037462.png)
